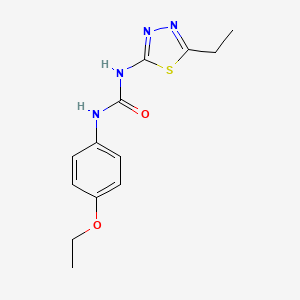
N-(2,2-diphenylethyl)-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-diphenylethyl)-N'-phenylthiourea, commonly known as DPI, is a chemical compound that has been extensively used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone. DPI has been found to have various biochemical and physiological effects, making it an important tool in studying different biological processes.
作用機序
DPI acts as a potent inhibitor of PKC by binding to the regulatory domain of the enzyme and preventing its activation. PKC activation requires the binding of diacylglycerol (DAG) and calcium ions to the enzyme's regulatory domain. DPI prevents the binding of DAG to the regulatory domain, thereby inhibiting PKC activation.
Biochemical and Physiological Effects:
DPI has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis. DPI has also been found to inhibit the production of reactive oxygen species (ROS) and to protect against oxidative stress-induced cell damage. Additionally, DPI has been found to inhibit the release of inflammatory cytokines and to reduce inflammation in various animal models of disease.
実験室実験の利点と制限
DPI has several advantages as a pharmacological tool in laboratory experiments. It is a potent inhibitor of PKC and has been extensively used to study the role of PKC in various biological processes. Additionally, DPI has low toxicity and is relatively easy to synthesize. However, DPI has some limitations. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Additionally, DPI has been found to inhibit other enzymes besides PKC, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving DPI. One area of research is the development of more potent and selective PKC inhibitors. Additionally, research is needed to better understand the role of PKC in different biological processes and to identify new therapeutic targets for PKC inhibitors. Finally, research is needed to investigate the potential use of DPI and other PKC inhibitors in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, DPI is a potent inhibitor of PKC that has been extensively used as a pharmacological tool in scientific research. It has various biochemical and physiological effects and has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress-induced cell damage. While DPI has some limitations, it remains an important tool in studying the role of PKC in different biological processes and has several potential future applications in the treatment of various diseases.
合成法
DPI can be synthesized through a two-step process. The first step involves the reaction of benzophenone with ethylmagnesium bromide to form 2,2-diphenylethanol. The second step involves the reaction of 2,2-diphenylethanol with phenyl isothiocyanate to form DPI.
科学的研究の応用
DPI has been widely used as a pharmacological tool to study the role of protein kinase C (PKC) in various biological processes. PKC is a family of enzymes that play a crucial role in cellular signaling and is involved in the regulation of various physiological processes such as cell growth, differentiation, and apoptosis. DPI has been found to inhibit the activity of PKC, making it an important tool in studying the role of PKC in different biological processes.
特性
IUPAC Name |
1-(2,2-diphenylethyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2S/c24-21(23-19-14-8-3-9-15-19)22-16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20H,16H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCNJCNBGBYKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5874954.png)
![1-allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B5874972.png)


![N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5874981.png)
![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine](/img/structure/B5874985.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5874988.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5874994.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5874999.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B5875007.png)
![methyl {[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875008.png)

![ethyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5875025.png)